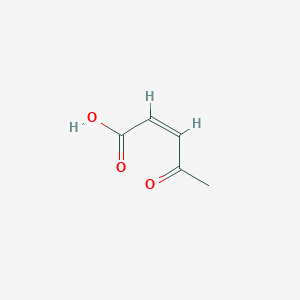
cis-Acetylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-acetylacrylic acid is a 4-oxo monocarboxylic acid that is (Z)-pent-2-enoic acid in which the 4-position has been oxidised to the corresponding ketone. It derives from a pent-2-enoic acid.
cis-Acetylacrylate belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. cis-Acetylacrylate is soluble (in water) and a weakly acidic compound (based on its pKa). cis-Acetylacrylate can be biosynthesized from pent-2-enoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
cis-Acetylacrylic acid is used as an intermediate in various chemical syntheses. For instance, it is synthesized using organometallic compounds for the preparation of protoanemonin, an important intermediate in other chemical reactions. Factors such as reaction time, temperature, and solvent volume significantly influence its yield, with reaction temperature being a crucial factor (Chen Dong-dong, 2004).
Enzyme and Biological Interactions
cis-Acetylacrylic acid is involved in studies related to enzymes and biological systems. For example, the cis-3-chloroacrylic acid dehalogenase enzyme processes cis-3-haloacrylates but not trans-3-haloacrylates, producing malonate semialdehyde. This enzyme is significant in understanding biochemical pathways and has potential applications in bioremediation and bioengineering (G. Poelarends et al., 2004).
Affinity to Biomolecules
The affinity of cis-acetylacrylic acid derivatives for biomolecules like boronic acids has been investigated. This research is crucial for applications in sensing, separation, drug delivery, and creating functional materials. The study of these interactions provides insights into the chemical properties and potential applications of these acids (Chenchen Lü et al., 2013).
Biochemical Pathway Extensions
cis-Acetylacrylic acid derivatives are used in extending biochemical pathways for the production of valuable chemicals like muconic acid and salicylic acid. Such extensions are crucial in developing bio-based production methods for these chemicals, which are traditionally produced from petro-derived materials. This research is important for sustainable chemical production and biotechnology (Yuheng Lin et al., 2014).
Applications in Material Science
There is a growing interest in the use of cis-acetylacrylic acid and its derivatives in material science, particularly in the synthesis of polymers and plastics. The unique properties of these acids, such as their unsaturated nature, offer potential in the creation of novel materials with specific characteristics (N. A. Rorrer et al., 2016).
Propiedades
Nombre del producto |
cis-Acetylacrylic acid |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2- |
Clave InChI |
XGTKSWVCNVUVHG-IHWYPQMZSA-N |
SMILES isomérico |
CC(=O)/C=C\C(=O)O |
SMILES canónico |
CC(=O)C=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



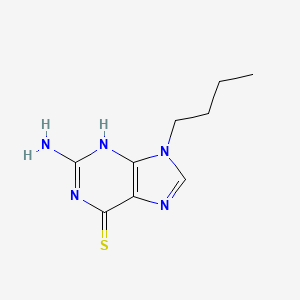
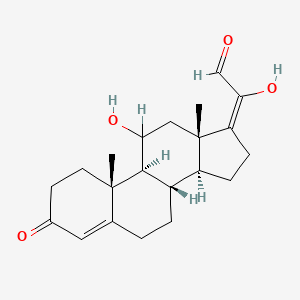
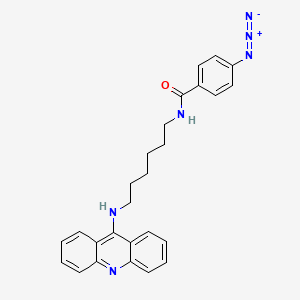
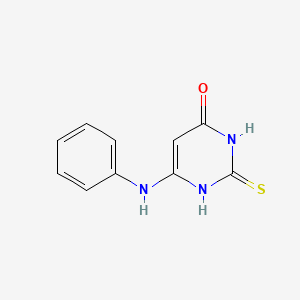
![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
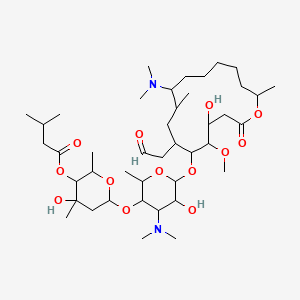
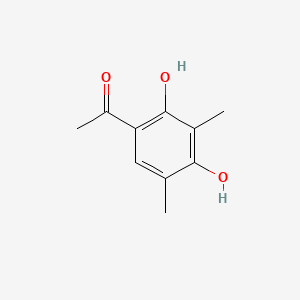
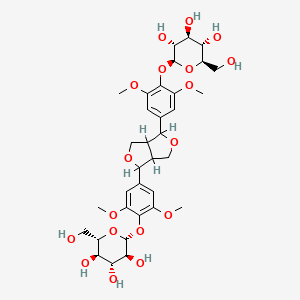
![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)